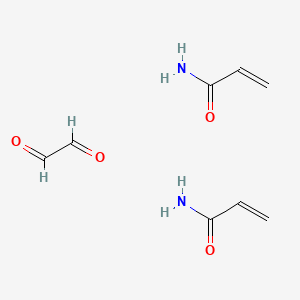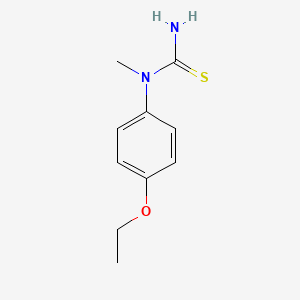
1-(But-3-en-1-yl)-2-methyl-3-phenyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-en-1-yl)-2-methyl-3-phenyl-1H-indene is an organic compound characterized by its unique structure, which includes a but-3-en-1-yl group, a methyl group, and a phenyl group attached to an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-1H-indene typically involves the reaction of functionalized vinyl phosphates and vinyl phosphordiamidates with organometallic reagents. For example, functionalized vinyl phosphates can be smoothly converted into tri- and tetrasubstituted buta-1,3-dienes via reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of these reactions is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(But-3-en-1-yl)-2-methyl-3-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1-(But-3-en-1-yl)-2-methyl-3-phenyl-1H-indene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of polymers and other industrial materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-1H-indene involves the modulation of various cellular pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, it induces apoptosis in cancer cells through the activation of caspases.
Comparación Con Compuestos Similares
1-Phenyl-3-buten-1-ol: An aromatic alcohol that is structurally similar but contains a hydroxy group instead of a methyl group.
But-3-en-1-yl radical: A simpler compound with a similar but less complex structure.
Uniqueness: 1-(But-3-en-1-yl)-2-methyl-3-phenyl-1H-indene is unique due to its combination of functional groups and its indene backbone, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
75032-41-6 |
|---|---|
Fórmula molecular |
C20H20 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-but-3-enyl-2-methyl-3-phenyl-1H-indene |
InChI |
InChI=1S/C20H20/c1-3-4-12-17-15(2)20(16-10-6-5-7-11-16)19-14-9-8-13-18(17)19/h3,5-11,13-14,17H,1,4,12H2,2H3 |
Clave InChI |
CWVICEQJIQPROE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C1CCC=C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
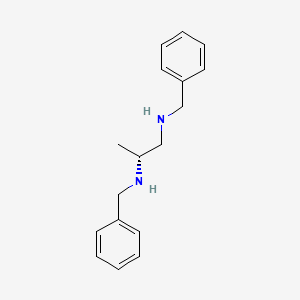
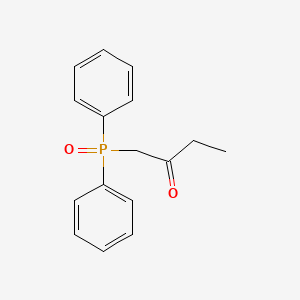


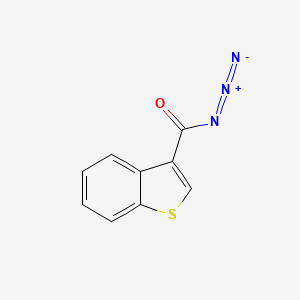
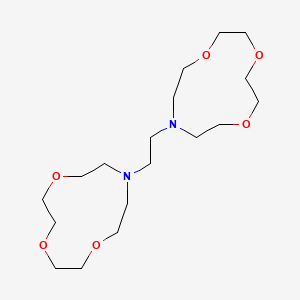
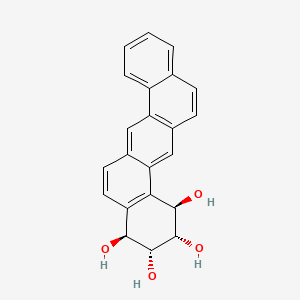
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)

